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Cat. No.: B12428644 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic fate of Lenvatinib, a multi-tyrosine

kinase inhibitor, across different species, including humans, monkeys, rats, and mice.

Understanding species-specific differences in drug metabolism is crucial for the preclinical

evaluation and clinical development of new therapeutic agents. The data presented here is

compiled from various in vitro and in vivo studies to support researchers in drug development

and translational science.

Executive Summary
Lenvatinib undergoes extensive metabolism in humans and preclinical animal models, with the

liver being the primary site of biotransformation. While the overall metabolic pathways show

similarities across species, notable qualitative and quantitative differences exist. The primary

metabolic routes involve oxidation, hydrolysis, N-oxidation, dealkylation, and glucuronidation. In

humans, cytochrome P450 3A4 (CYP3A4) and aldehyde oxidase are the major enzymes

involved in Lenvatinib's metabolism.[1] Monkeys exhibit a unique metabolic pathway involving

glutathione (GSH) conjugation, which is less prominent in other species.[2][3] In rats, specific

CYP isoforms, such as CYP2A1, CYP2C12, and CYP3A2, have been identified as key players

in its metabolism.[4][5] Data on the metabolic profile in mice is less detailed in the available

literature. Unchanged Lenvatinib is the main component in plasma across species, suggesting

that its metabolites are cleared more rapidly.[6]
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Quantitative Comparison of Lenvatinib Metabolism
The following tables summarize the key quantitative data on the excretion and metabolic profile

of Lenvatinib in different species.

Table 1: Excretion of Lenvatinib and its Metabolites

Species Dose Route

% of
Administere
d Dose in
Urine

% of
Administere
d Dose in
Feces

% of
Unchanged
Lenvatinib
in Excreta

Reference

Human Oral ~25% ~64% 2.5% [1][7][8]

Monkey Oral

Major route of

excretion for

some

metabolites

Primary route

of elimination
Not specified [3]

Rat Oral Not specified
Primary route

of elimination
Not specified [9]

Mouse Oral Not specified Not specified Not specified [10][11]

Table 2: Major Metabolites of Lenvatinib Across Species
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Metab
olite ID

Metab
olite
Name

Human
Monke
y

Rat Mouse

Biotra
nsform
ation
Pathw
ay

Key
Enzym
es

Refere
nce

Parent
Lenvati

nib

Major

compon

ent in

plasma

(97%)

Major

compon

ent in

plasma

Major

compon

ent in

plasma

Major

compon

ent in

plasma

- - [6][12]

M1

N-

descycl

opropyl

Lenvati

nib

Yes Yes

Not

Reporte

d

Not

Reporte

d

Decyclo

propylat

ion

CYP3A

4
[9][13]

M2

O-

desmet

hyl

Lenvati

nib

Yes Yes Yes
Yes (in

vitro)

O-

demeth

ylation

CYP3A

4,

CYP1A

1

(Human

);

CYP2A

1,

CYP2C

12 (Rat)

[4][5][9]

[13][14]

M3

Lenvati

nib N-

oxide

Yes Yes Yes
Yes (in

vitro)

N-

oxidatio

n

CYP3A

4

(Human

);

CYP3A

2 (Rat)

[4][5][9]

[13]
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Metabolic Pathways of Lenvatinib
Lenvatinib is metabolized through several key pathways, with some being common across

species and others being species-specific.

Common Metabolic Pathways:
Oxidation: This is a major route of metabolism, leading to the formation of metabolites like O-

desmethyl Lenvatinib (M2) and Lenvatinib N-oxide (M3).[9] In humans, CYP3A4 is the

primary enzyme responsible for these transformations, with a contribution from CYP1A1 for

O-demethylation.[13][14] In rats, CYP2A1 and CYP2C12 are involved in O-demethylation,

while CYP3A2 is responsible for N-oxidation.[4][5]

Dealkylation: The removal of the cyclopropyl group from the amide nitrogen results in the

formation of N-descyclopropyl Lenvatinib (M1).[9] This pathway is primarily mediated by

CYP3A4 in humans.[13]

Species-Specific Metabolic Pathways:
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Glutathione Conjugation in Monkeys: A unique and significant metabolic pathway in

cynomolgus monkeys involves the displacement of the O-aryl moiety by glutathione.[3] This

GSH conjugate undergoes further processing, including hydrolysis and intramolecular

rearrangement, to form N-cysteinyl quinoline derivatives, which can then dimerize.[3] This

pathway is not reported as a major route in humans or rats.[9]

Below is a diagram illustrating the primary metabolic pathways of Lenvatinib.

Human Monkey Rat

Lenvatinib

M1 (N-descyclopropyl)

CYP3A4

M2 (O-desmethyl)

CYP3A4, CYP1A1

M3 (N-oxide)

CYP3A4

M5 (O-dearyl)

Aldehyde Oxidase

Lenvatinib

GSH Conjugate

GSTs

N-cysteinyl quinoline
derivatives

Thioacetic acid
conjugate

Lenvatinib

M2 (O-desmethyl)

CYP2A1, CYP2C12

M3 (N-oxide)

CYP3A2

Click to download full resolution via product page

Caption: Primary metabolic pathways of Lenvatinib in different species.

Experimental Protocols
The characterization of Lenvatinib's metabolism has been accomplished through a combination

of in vivo and in vitro experimental approaches.

In Vivo Metabolism Studies
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Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of

Lenvatinib in a whole organism.

Methodology:

Radiolabeling: Lenvatinib is typically radiolabeled with carbon-14 (¹⁴C) to enable tracing of

the drug and its metabolites.[12]

Animal Models: Studies have been conducted in mice, rats, and cynomolgus monkeys.[3]

[10][12] Human studies involve healthy volunteers.[12]

Dosing: A single oral dose of ¹⁴C-Lenvatinib is administered.[3][12]

Sample Collection: Plasma, urine, and feces are collected at various time points.[7][12] In

some animal studies, bile may also be collected.[9]

Analysis: Samples are analyzed for total radioactivity to determine the extent of absorption

and routes of excretion. Metabolite profiling is performed using liquid chromatography-

mass spectrometry (LC-MS) coupled with radioactivity detection.[7][12]

In Vitro Metabolism Studies
Objective: To identify the specific enzymes responsible for the metabolism of Lenvatinib and

to characterize the metabolic pathways in a controlled environment.

Methodology:

Test Systems:

Liver Microsomes: Microsomes from human, monkey, rat, and mouse livers are used as

they contain a high concentration of CYP enzymes.[4][6][13]

Recombinant Enzymes: Specific human or rat CYP enzymes expressed in a cellular

system (e.g., baculovirus-infected insect cells) are used to pinpoint the contribution of

individual enzymes.[4][13][14]

Incubation: Lenvatinib is incubated with the test system in the presence of necessary

cofactors (e.g., NADPH for CYP-mediated reactions).[13]
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Metabolite Identification: Following incubation, the samples are analyzed by LC-MS/MS to

identify and quantify the metabolites formed.[13]

Enzyme Inhibition: Specific chemical inhibitors of different CYP enzymes can be used in

liver microsome incubations to determine the relative contribution of each enzyme to

Lenvatinib's metabolism.[13]

Below is a diagram illustrating a typical experimental workflow for studying Lenvatinib

metabolism.
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¹⁴C-Lenvatinib
Administration
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Caption: Experimental workflow for Lenvatinib metabolism studies.

Conclusion
The metabolism of Lenvatinib is complex and exhibits notable differences across species.

While oxidation and dealkylation are common pathways, the prominent role of glutathione

conjugation in monkeys highlights the importance of using multiple preclinical species to fully
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characterize the metabolic fate of a drug candidate. The data presented in this guide

underscores the value of conducting thorough cross-species metabolism studies to inform

human dose predictions and to anticipate potential drug-drug interactions and species-specific

toxicities. For researchers in drug development, a comprehensive understanding of these

metabolic profiles is essential for the successful translation of preclinical findings to clinical

practice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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